An In-Depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (CAS 77620-64-5)
An In-Depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (CAS 77620-64-5)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a fluorinated organic compound with potential applications in advanced materials science. Drawing upon available data and established principles of organic and materials chemistry, this document will detail its properties, a plausible synthetic route, potential applications, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties imparted by the combination of a perfluoroalkyl chain and a reactive epoxy group.
Introduction and Molecular Architecture
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is a complex molecule characterized by three key functional components: a long-chain perfluoro-n-octyl group (C8F17), a sulfonamide linker (-SO2N-), and a reactive epoxypropyl (glycidyl) group. The perfluoroalkyl "tail" is responsible for the compound's oleophobic and hydrophobic properties, contributing to low surface energy, high thermal stability, and chemical resistance. The epoxy ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactive "head" provides a versatile handle for polymerization or grafting onto other molecules and surfaces. The N-propyl group provides a short alkyl spacer.
This unique combination of a stable, low-energy fluorinated tail and a reactive functional head suggests its utility as a monomer for specialty polymers, a surface modifying agent, and a building block in organic synthesis.
Below is a diagram illustrating the molecular structure of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide.
Caption: Molecular structure of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide are not widely available in the public domain. However, based on its chemical structure and data from related compounds, we can infer certain characteristics. The properties listed below are a combination of available data from chemical suppliers and estimated values based on chemical principles.
| Property | Value | Source/Comment |
| CAS Number | 77620-64-5 | Alfa Chemistry[1] |
| Molecular Formula | C14H12F17NO3S | Alfa Chemistry[1] |
| Molecular Weight | 597.29 g/mol | Alfa Chemistry[1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from structure |
| Boiling Point | Not available | Expected to be high due to molecular weight |
| Melting Point | Not available | - |
| Solubility | Insoluble in water; Soluble in fluorinated solvents and some polar organic solvents | Inferred from perfluoroalkyl and organic components |
| Purity | >80.0% (by GC) | Alfa Chemistry[1] |
| Shelf Life | 1460 days | Labsolu[2] |
Synthesis and Characterization
A validated, step-by-step synthesis protocol for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is not readily found in peer-reviewed literature. However, a plausible and scientifically sound two-step synthetic pathway can be proposed based on established methods for the synthesis of related N-alkylated perfluoroalkanesulfonamides and their subsequent modification.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
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Step 1: Synthesis of the Precursor, N-Propylperfluoro-n-octylsulfonamide. This step involves the reaction of perfluoro-n-octylsulfonyl fluoride with n-propylamine.
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Step 2: Introduction of the Epoxy Group. The resulting N-propylperfluoro-n-octylsulfonamide is then reacted with an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to yield the final product.
Caption: Proposed two-step synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of N-Propylperfluoro-n-octylsulfonamide
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve perfluoro-n-octylsulfonyl fluoride (1.0 eq) in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of n-propylamine (2.2 eq) in the same solvent to the cooled solution via the dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude N-propylperfluoro-n-octylsulfonamide.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
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To a solution of N-propylperfluoro-n-octylsulfonamide (1.0 eq) and epichlorohydrin (1.5 eq) in a suitable solvent (e.g., a mixture of a polar aprotic solvent and water), add a strong base such as sodium hydroxide or potassium hydroxide (1.5 eq) portion-wise at room temperature. A phase-transfer catalyst may be beneficial.
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Heat the mixture to 50-70 °C and stir for 4-8 hours.
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Monitor the reaction by TLC or GC.
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After completion, cool the reaction mixture to room temperature and add water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the final product by vacuum distillation or column chromatography.
Characterization
While specific spectroscopic data is not publicly available, the following analytical techniques would be essential for the structural confirmation and purity assessment of the synthesized compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the hydrogen, carbon, and fluorine environments in the molecule, confirming the presence of the propyl, epoxypropyl, and perfluorooctyl groups.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (around 1350 and 1150 cm⁻¹), C-F bonds (strong absorptions in the 1100-1300 cm⁻¹ region), and the epoxy ring (around 1250, 915, and 840 cm⁻¹) would be expected.
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Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Potential Applications
The unique bifunctional nature of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide suggests its use in several high-performance applications, primarily in the field of materials science.
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Surface Modification: The compound can be used to create oleophobic and hydrophobic surfaces on various substrates. The epoxy group can react with hydroxyl, amine, or thiol groups on surfaces like glass, metal oxides, or textiles, covalently bonding the low-surface-energy perfluoroalkyl chains. This could be valuable for creating anti-fouling, anti-graffiti, and easy-to-clean coatings.
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Fluorinated Polymers: It can serve as a monomer or a co-monomer in the synthesis of specialty polymers. The ring-opening polymerization of the epoxy group can lead to fluorinated polyethers with unique properties such as high thermal and chemical stability, low refractive index, and low dielectric constant. These polymers could find applications in advanced electronics, optics, and high-performance seals and gaskets.
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Organic Synthesis: The compound can be used as a building block to introduce the perfluorooctylsulfonamide group into more complex molecules. The reactive epoxy ring allows for a range of chemical transformations.
Safety and Handling
Specific toxicological data for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is not available. However, based on the structural alerts from its constituent parts (perfluoroalkyl substance and epoxy group), a precautionary approach to handling is strongly advised.
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General Hazards: As a member of the per- and polyfluoroalkyl substances (PFAS) family, it should be considered persistent and potentially bioaccumulative. Many PFAS compounds are known for their environmental persistence and potential for long-range transport. The epoxy group is a known sensitizer and can cause skin and eye irritation, as well as allergic reactions.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
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Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its perfluorinated nature, incineration at high temperatures is the preferred method of destruction.
Environmental Fate
The environmental fate of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide has not been specifically studied. However, as a perfluoroalkylsulfonamide derivative, it is expected to be highly persistent in the environment. The strong carbon-fluorine bonds are resistant to degradation under normal environmental conditions. It is plausible that over time, the epoxy group may hydrolyze, but the perfluorinated tail and the sulfonamide linkage are expected to remain intact for extended periods. Given the general concerns about PFAS, release into the environment should be strictly avoided.
Conclusion
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is a specialty chemical with significant potential in the development of advanced materials, owing to its unique combination of a highly fluorinated, low-energy tail and a reactive epoxy head. While detailed, publicly available data on this specific compound is scarce, its properties and reactivity can be reasonably inferred from the well-established chemistry of its constituent functional groups. Further research into its synthesis, characterization, and application is warranted to fully explore its potential. All work with this and related compounds should be conducted with appropriate safety precautions, considering its classification as a PFAS and the presence of a reactive epoxy moiety.
